N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-4-5-14(20-23-16-3-2-8-22-21(16)29-20)11-17(13)24-30(25,26)15-6-7-18-19(12-15)28-10-9-27-18/h2-8,11-12,24H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGGLPVOIYGMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolo[5,4-b]pyridine Synthesis
The thiazolo[5,4-b]pyridine core is synthesized via Hantzsch thiazole cyclization (Fig. 1A). A representative protocol involves:
Functionalization of the Aromatic Ring
The thiazolo[5,4-b]pyridine moiety is introduced to the 2-methyl-5-aminophenyl group via Buchwald–Hartwig amination or Ullmann coupling (Fig. 1B):
- Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene at 110°C for 12–24 hours.
- Yield : 70–85%.
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl Chloride
Sulfonation of 2,3-Dihydro-1,4-benzodioxin
The sulfonyl chloride intermediate is synthesized via chlorosulfonation :
- Treating 2,3-dihydro-1,4-benzodioxin with chlorosulfonic acid at 0–5°C for 2 hours.
- Workup : Quenching with ice-water, extracting with dichloromethane, and drying over Na₂SO₄.
- Purity : >95% by ¹H NMR.
Sulfonamide Bond Formation
The final step involves coupling the aniline and sulfonyl chloride under basic conditions (Fig. 2):
- Procedure : Dissolve 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)aniline (1 eq) and 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride (1.2 eq) in dry DMF. Add LiH (1.5 eq) and stir at 25°C for 6 hours.
- Workup : Acidify with HCl (pH 2–3), filter, and recrystallize from ethanol/water.
- Yield : 68–75%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Optimization and Challenges
Side Reactions
Scalability
Alternative Synthetic Routes
Radical Sulfonylation
Microwave-Assisted Synthesis
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various chlorides and amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a complex organic compound with a unique structure, featuring a thiazolo[5,4-b]pyridine moiety known for its biological activity, and a sulfonamide group significant for its pharmacological properties. The benzodioxin structure contributes to its potential as a therapeutic agent by enhancing interactions with biological targets.
Potential Applications
This compound has several potential applications:
- Anticancer Agent: this compound acts as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). Its inhibitory potency has been reported with an IC50 value in the low nanomolar range (e.g., 3.6 nM), suggesting strong potential as an anticancer agent . The sulfonamide group is critical for this activity, participating in key interactions within the enzyme's active site.
- Building Block in Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
- Biochemical Probe: It has been investigated for its potential as a biochemical probe.
- Therapeutic Agent: The compound shows promise as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.
- Development of New Materials/Catalyst: It can be used in developing new materials or as a catalyst in chemical reactions.
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide has biological activities and a thiazolo[5,4-b]pyridine moiety, known to impart various pharmacological properties.
Mechanism of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity. The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway. The molecular and cellular effects of this compound’s action include the inhibition of PI3K and disruption of the PI3K/AKT/mTOR pathway.
Antitumor Activity
Several derivatives have shown promising results in inhibiting cancer cell lines through apoptosis induction.
Research Findings
- PI3Kα Inhibition: N-heterocyclic compounds, including thiazolo[5,4-b]pyridine analogues, have demonstrated potent PI3K inhibitory activity, with some compounds achieving IC50 values as low as 3.6 nM . The sulfonamide functionality is a key structural unit affecting this activity .
- Structure-Activity Relationships (SAR): Studies have shown the importance of the sulfonamide functionality for PI3Kα inhibitory activity . For example, modifications to the sulfonamide group, such as replacing 2,4-difluorophenyl sulfonamide with 2-chloro-4-florophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide, can affect potency .
- Industrial Production Methods: Industrial production of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide would likely involve optimizing the synthetic route to ensure high yield and purity. This could include using automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
- Potential for modification: The compound's versatility and the potential for modifying its structure to enhance biological activity.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzodioxin derivatives documented in the evidence. Key comparisons include:
Key Observations :
- The thiazolo-pyridine moiety could confer π-stacking interactions or metal coordination properties, differentiating it from simpler benzodioxin-thiazole analogs .
- The dimethylaminomethyl group in may increase lipophilicity, whereas the methoxy group in the same compound could influence electronic effects on the aromatic system.
Hypotheses for Target Compound :
- The sulfonamide-thiazolo-pyridine architecture may target enzymes like kinases or receptors requiring dual hydrogen-bonding and hydrophobic interactions.
- The benzodioxin core’s rigidity could reduce metabolic degradation, enhancing pharmacokinetic profiles compared to flexible analogs.
Physicochemical Properties
Predicted properties based on structural analogs:
Notes:
- The target compound’s higher hydrogen-bond acceptor count (due to sulfonamide and thiazolo-pyridine) may improve solubility in polar solvents but reduce membrane permeability.
Biological Activity
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a complex organic compound that exhibits significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure comprising:
- Thiazolo[5,4-b]pyridine moiety : Known for its biological activity.
- Sulfonamide group : Critical for pharmacological interactions.
- Benzodioxin structure : Enhances interactions with biological targets.
These structural elements contribute to the compound's efficacy in medicinal chemistry.
This compound has been identified as a potent inhibitor of PI3Kα with an IC50 value in the low nanomolar range (approximately 3.6 nM) . The sulfonamide group plays a crucial role in its interaction with the enzyme's active site, forming hydrogen bonds with key residues such as Val851 and Lys802 .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds compared to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-4-fluorophenyl sulfonamide | Contains a sulfonamide group | Moderate PI3Kα inhibition |
| 5-chlorothiophene-2-sulfonamide | Sulfonamide with thiophene ring | High inhibitory activity |
| 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine | Thiazole derivative | Antifungal properties |
This table illustrates how variations in structure influence biological activity. This compound demonstrates superior specificity towards PI3Kα and potential applications in oncology .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in cancer therapy. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines and exhibited significant antiproliferative effects. The results indicate its potential as an anticancer agent through targeted inhibition of PI3Kα .
- Molecular Docking Studies : In silico assessments revealed favorable binding interactions within the ATP binding pocket of PI3Kα. These studies provided insights into the compound's mechanism of action and guided further modifications to enhance its therapeutic profile .
Pharmacological Applications
The biological activity of this compound suggests several potential applications:
- Cancer Therapy : Due to its potent inhibition of PI3Kα, it may serve as a promising candidate for developing targeted cancer therapies.
- Antimicrobial Activity : While primarily studied for its anticancer properties, compounds with similar structural motifs have shown antimicrobial effects against various pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
